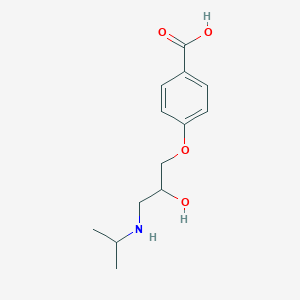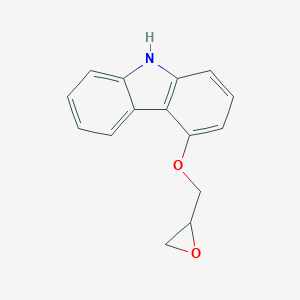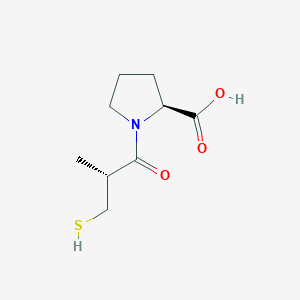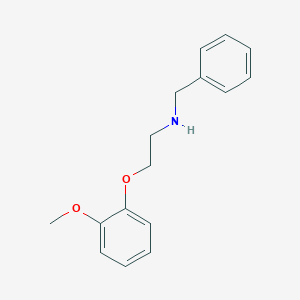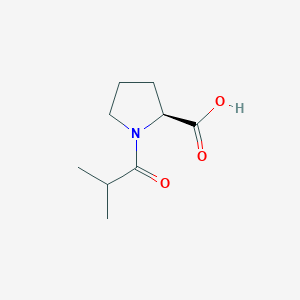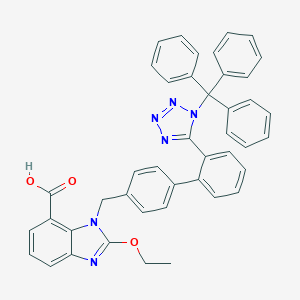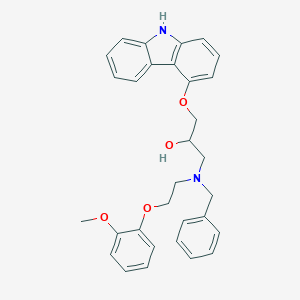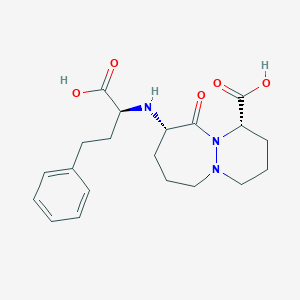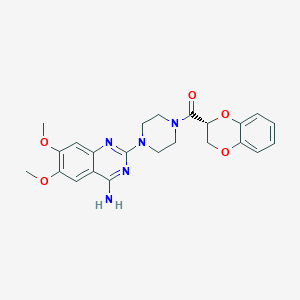
多沙唑嗪,(R)-
概述
描述
Doxazosin, ®- is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and muscles in the prostate and bladder neck, making it easier for blood to flow and for patients to urinate .
科学研究应用
Doxazosin, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha-1 adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and benign prostatic hyperplasia.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .
作用机制
Target of Action
Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
Doxazosin acts as an antagonist at the alpha-1 adrenergic receptors . It inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, which are found in the blood vessels (both arteries and veins) . The inhibition of these receptors results in the relaxation of smooth muscle in the blood vessels, leading to vasodilation . This vasodilation decreases total peripheral resistance, thereby reducing blood pressure . In the case of benign prostatic hyperplasia, doxazosin relaxes the muscles in the prostate and bladder neck, making it easier to urinate .
Biochemical Pathways
Doxazosin affects several biochemical pathways. It has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This leads to the attenuation of liver fibrosis . Additionally, doxazosin has been found to induce apoptosis in both benign and malignant prostate cells via a death receptor–mediated pathway .
Pharmacokinetics
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged in the urine . The oral bioavailability of doxazosin has been calculated to be about 65%, and its terminal elimination half-life is approximately 22 hours . This relatively long half-life allows for once-daily administration .
Result of Action
The primary result of doxazosin’s action is the reduction of blood pressure and relief of symptoms associated with benign prostatic hyperplasia . By blocking the alpha-1 adrenergic receptors, doxazosin causes vasodilation, which decreases blood pressure . In the case of benign prostatic hyperplasia, the relaxation of muscles in the prostate and bladder neck improves urinary flow .
Action Environment
The action of doxazosin can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of doxazosin. Strong cytochrome P450 (CYP) 3A inhibitors may increase exposure to doxazosin and increase the risk of hypotension . Furthermore, the concomitant administration of doxazosin with a phosphodiesterase-5 (PDE-5) inhibitor can result in additive blood pressure-lowering effects and symptomatic hypotension .
生化分析
Biochemical Properties
“Doxazosin, ®-” interacts with various enzymes and proteins. It has been found to have an inhibitory effect on Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) . It does not have a significant effect on Catalase (CAT) enzyme .
Cellular Effects
“Doxazosin, ®-” has various effects on cells and cellular processes. Its action in hypertension is associated with its effect in reducing total peripheral resistance by selective postsynaptic α1-blockade, without affecting cardiac output and heart rate .
Molecular Mechanism
“Doxazosin, ®-” exerts its effects at the molecular level through various mechanisms. It binds to α1-adrenergic receptors, leading to a decrease in vascular resistance and blood pressure .
Temporal Effects in Laboratory Settings
The effects of “Doxazosin, ®-” change over time in laboratory settings. Its solubility and stability have been studied using UV spectrum of drugs measured at maximum wavelength of 245nm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxazosin, ®- involves several steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines with formamide or formic acid derivatives.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy groups at specific positions.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline core reacts with piperazine derivatives.
Final Coupling: The final step involves coupling the quinazoline-piperazine intermediate with a benzodioxane derivative to form Doxazosin, ®-
Industrial Production Methods
Industrial production of Doxazosin, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the multi-step synthesis, with careful control of temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final pure compound
化学反应分析
Types of Reactions
Doxazosin, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.
Substitution: Substitution reactions are common, especially in the synthesis process, to introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Solvents: Common solvents include methanol, ethanol, and dichloromethane
Major Products Formed
The major products formed from these reactions include various derivatives of Doxazosin, ®- with modified functional groups, which can be used for further research and development .
相似化合物的比较
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.
Terazosin: Similar to Doxazosin, ®-, used for the same indications but with different pharmacokinetic properties.
Tamsulosin: Specifically used for benign prostatic hyperplasia with a different mechanism of action targeting alpha-1A receptors.
Alfuzosin: Used for benign prostatic hyperplasia with a similar mechanism but different pharmacokinetics
Uniqueness
Doxazosin, ®- is unique due to its long-lasting effects, allowing for once-daily administration. It has a favorable safety profile and is effective in treating both hypertension and benign prostatic hyperplasia.
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-17-1 | |
| Record name | Doxazosin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXAZOSIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
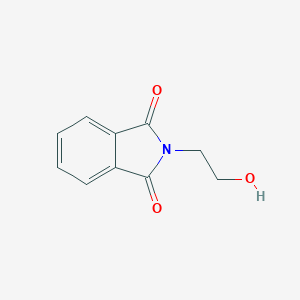
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)
